molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B567379
CAS RN: 1313712-48-9
M. Wt: 182.611
InChI Key: GPWFIOYGGIXBSZ-UHFFFAOYSA-N
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Description

“8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar triazole compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam, a related compound, from 2-amino-5-chloro benzophenone was described under mild conditions . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were also designed and synthesized by the molecular hybridization strategy .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula of a common triazole is C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, once inside the body, some triazole compounds are metabolized by aminopeptidase enzymes in the small intestine .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, such as “8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis of Alprazolam and Diazepam

This compound has been used in the synthesis of alprazolam and diazepam, which are clinically popular anxiolytic agents . These agents are efficacious in the treatment of panic disorders and agoraphobia . Clinical evidence indicates that alprazolam is also beneficial for the treatment of depression .

Antitumoral and Anticonvulsive Activities

Benzodiazepines, which can be synthesized from aminobenzophenones using this compound, have shown different types of biological activity such as antitumoral and anticonvulsive activities .

Treatment of Cardiovascular Disorders

Compounds containing the 1,2,4-triazole nucleus, like the one , have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

The 1,2,4-triazole nucleus is also present in drugs used for the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

Compounds with the 1,2,4-triazole nucleus have been used in the treatment of hyperproliferative disorders .

Anticancer Agents

Derivatives of [1,2,4]triazolo [1,5- a ]pyrimidine indole have been used as anticancer agents via the suppression of the ERK signaling pathway .

Future Directions

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues may be a future direction .

properties

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWFIOYGGIXBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724917
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1313712-48-9
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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